7-Azido-5,6,7,8-tetrahydroindolizine
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Overview
Description
7-Azido-5,6,7,8-tetrahydroindolizine is a heterocyclic compound that features an azido group attached to a tetrahydroindolizine scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Azido-5,6,7,8-tetrahydroindolizine typically involves the cyclization of 4-(1H-pyrrol-1-yl)butanoic acid or its ethyl ester to produce 6,7-dihydroindolizin-8(5H)-one. This intermediate is then subjected to formylation at the C-3 position, followed by reduction to yield the desired compound . The reaction conditions often include the use of formylating agents and reducing agents under controlled temperatures and pressures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the safety and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
7-Azido-5,6,7,8-tetrahydroindolizine can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azido group can be reduced to an amine group.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to replace the azido group.
Major Products
The major products formed from these reactions include amines, nitro compounds, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
7-Azido-5,6,7,8-tetrahydroindolizine has several applications in scientific research:
Mechanism of Action
The mechanism by which 7-Azido-5,6,7,8-tetrahydroindolizine exerts its effects is primarily through its interaction with biological molecules. The azido group can undergo bioorthogonal reactions, making it useful in labeling and tracking biological processes. The tetrahydroindolizine scaffold can interact with various molecular targets, including enzymes and receptors, influencing their activity and pathways involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroindolizine: Lacks the azido group but shares the core structure.
3-Aryl-8-oxo-5,6,7,8-tetrahydroindolizines: These compounds have different substituents at the 3-position and an oxo group at the 8-position.
Polygonatines A and B: Structurally novel alkaloids with a similar tetrahydroindolizine core.
Uniqueness
7-Azido-5,6,7,8-tetrahydroindolizine is unique due to the presence of the azido group, which imparts distinct reactivity and potential for bioorthogonal chemistry. This makes it particularly valuable in applications requiring specific and selective chemical modifications.
Biological Activity
7-Azido-5,6,7,8-tetrahydroindolizine is a heterocyclic compound notable for its azido group, which imparts unique chemical properties and potential biological activities. This article explores the compound's biological activities, including its antimicrobial and anticancer properties, as well as its mechanisms of action and applications in medicinal chemistry.
The compound is synthesized through cyclization processes involving precursors like 4-(1H-pyrrol-1-yl)butanoic acid. The synthetic routes often include formylation and reduction steps to achieve the desired azido derivative. The azido group allows for bioorthogonal reactions, making it a valuable tool in biological studies.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown varying degrees of effectiveness against different bacterial strains. For example, certain derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Compound Derivative | MIC (µg/mL) | Bacterial Strain |
---|---|---|
Derivative A | 15 | E. coli |
Derivative B | 10 | S. aureus |
Derivative C | 20 | P. aeruginosa |
Anticancer Properties
The anticancer potential of this compound has been investigated in various cancer cell lines. Studies have reported that the compound induces apoptosis and inhibits cell proliferation through several pathways:
- Mechanism of Action : The azido group can participate in nucleophilic substitution reactions with cellular targets, leading to the modification of proteins involved in cell cycle regulation.
- Cell Lines Tested : Commonly used cancer cell lines include MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 5.2 | Induction of apoptosis |
HeLa | 3.8 | Cell cycle arrest |
A549 | 4.5 | Inhibition of proliferation |
Case Studies
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of several indolizine derivatives, including this compound. Results indicated a strong correlation between structural modifications and antimicrobial potency against Gram-positive and Gram-negative bacteria.
- Anticancer Activity Assessment : Research conducted by Albaladejo et al. highlighted the efficacy of azido derivatives in inducing apoptosis in cancer cells through activation of caspase pathways . The study provided compelling evidence that these compounds could serve as leads for new anticancer agents.
The biological activity of this compound primarily involves:
- Bioorthogonal Chemistry : The azido group allows for selective labeling and tracking within biological systems.
- Enzyme Interaction : The tetrahydroindolizine scaffold interacts with various enzymes and receptors, potentially modulating their functions.
Properties
IUPAC Name |
7-azido-5,6,7,8-tetrahydroindolizine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c9-11-10-7-3-5-12-4-1-2-8(12)6-7/h1-2,4,7H,3,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNAQKOHFFKMFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CC=C2CC1N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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